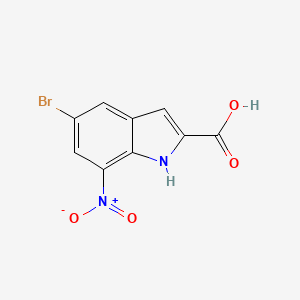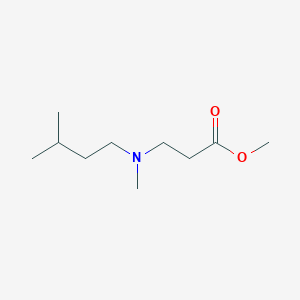
Methyl 3-(isopentyl(methyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Isopentyl(méthyl)amino)propanoate de méthyle est un composé organique de formule moléculaire C10H21NO2. Il s'agit d'un dérivé d'ester, caractérisé par la présence d'un groupe fonctionnel ester (-COO-) et d'un groupe amino (-NH-)
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(Isopentyl(méthyl)amino)propanoate de méthyle implique généralement l'estérification de l'acide 3-(isopentyl(méthyl)amino)propanoïque avec du méthanol. La réaction est catalysée par un acide, tel que l'acide sulfurique ou l'acide chlorhydrique, et est réalisée sous reflux pour assurer une conversion complète de l'acide en ester.
Méthodes de production industrielle
En milieu industriel, la production du 3-(Isopentyl(méthyl)amino)propanoate de méthyle peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs avancés et de conditions de réaction optimisées peut améliorer encore la capacité de mise à l'échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Isopentyl(méthyl)amino)propanoate de méthyle peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le groupe ester peut être hydrolysé pour produire l'acide carboxylique et l'alcool correspondants.
Réduction : L'ester peut être réduit en l'alcool correspondant en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, formant de nouveaux dérivés.
Réactifs et conditions courantes
Hydrolyse : Généralement réalisée en présence d'un acide ou d'une base forte, tel que l'acide chlorhydrique ou l'hydroxyde de sodium, sous reflux.
Réduction : Nécessite un agent réducteur puissant comme le LiAlH4, généralement effectué dans l'éther anhydre ou le tétrahydrofurane (THF).
Substitution : Implique des nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle, souvent en présence d'une base comme la triéthylamine.
Principaux produits
Hydrolyse : Produit de l'acide 3-(isopentyl(méthyl)amino)propanoïque et du méthanol.
Réduction : Donne du 3-(isopentyl(méthyl)amino)propanol.
Substitution : Forme divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-(Isopentyl(méthyl)amino)propanoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-(Isopentyl(méthyl)amino)propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes ester et amino jouent un rôle crucial dans son affinité de liaison et sa réactivité. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl 3-(isopentyl(methyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(isopentyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amino groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Isopropylamino)propanoate de méthyle
- 3-(tert-Butylamino)propanoate de méthyle
- 3-(Isopentyl(méthyl)amino)propanoate d'éthyle
Unicité
Le 3-(Isopentyl(méthyl)amino)propanoate de méthyle est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe isopentyle et la combinaison de fonctionnalités ester et amino. Ces caractéristiques confèrent des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications ciblées dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
methyl 3-[methyl(3-methylbutyl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-9(2)5-7-11(3)8-6-10(12)13-4/h9H,5-8H2,1-4H3 |
Clé InChI |
WMZBQBAHEWYSTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN(C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


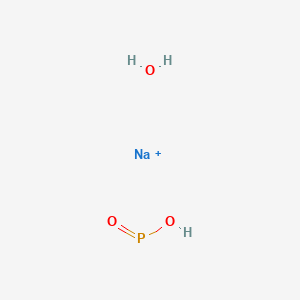

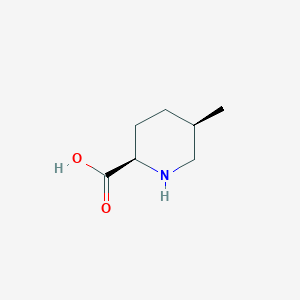
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757338.png)
![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
![6-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B11757363.png)
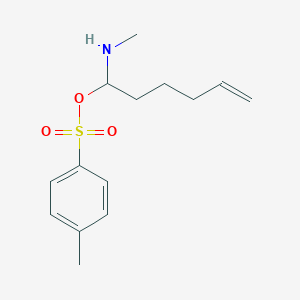
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
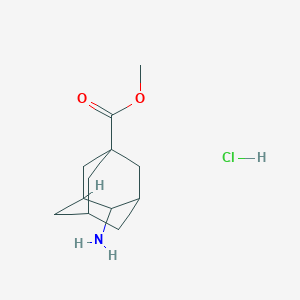
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)


